molecular formula C17H18N2O3S B3012088 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 1223867-81-9

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B3012088
CAS No.: 1223867-81-9
M. Wt: 330.4
InChI Key: WUELEKMUXCJLSR-UHFFFAOYSA-N
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Description

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a chemical compound with a complex structure that includes benzyl, phenylethenyl, and sulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The methods used in industrial settings are designed to be efficient and cost-effective, often incorporating continuous flow processes and automated systems to maximize output.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]propionamide
  • 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]butyramide
  • 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]valeramide

Uniqueness

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c18-17(20)14-19(13-16-9-5-2-6-10-16)23(21,22)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,18,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELEKMUXCJLSR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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